3-(Pentan-3-yl)pyrrolidine is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolidines, characterized by a five-membered ring structure. This compound features a pentan-3-yl group attached to the third position of the pyrrolidine ring, which influences its chemical properties and biological activities. Pyrrolidines are known for their versatility in medicinal chemistry, often serving as scaffolds for various therapeutic agents due to their ability to interact with numerous biological targets.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1249423-87-7. It can be synthesized through various methods, which include cycloaddition reactions and nucleophilic substitutions involving pyrrolidine derivatives.
3-(Pentan-3-yl)pyrrolidine is classified as an aliphatic amine and a cyclic amine, falling within the broader category of organic compounds. Its structural formula is represented as C9H19N, indicating it contains nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom.
The synthesis of 3-(Pentan-3-yl)pyrrolidine can be achieved through several synthetic routes:
In laboratory settings, these reactions are typically conducted under controlled temperatures and pressures to optimize yields. For instance, using continuous flow reactors in industrial applications can enhance efficiency and product purity.
The molecular structure of 3-(Pentan-3-yl)pyrrolidine consists of a pyrrolidine ring with a pentan-3-yl substituent at the third position. The compound's structural representation can be summarized as follows:
The compound's physical properties can be inferred from its molecular structure, indicating potential solubility in organic solvents and moderate stability under standard laboratory conditions.
3-(Pentan-3-yl)pyrrolidine undergoes various chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and reaction time—are crucial for optimizing yields and selectivity of products formed during these transformations.
The mechanism of action for 3-(Pentan-3-yl)pyrrolidine involves its interaction with biological targets, particularly enzymes involved in neurotransmitter metabolism such as monoamine oxidases (MAOs). By binding to these enzymes, it can inhibit their activity, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain.
Experimental studies indicate that dosage variations affect its biochemical activity; lower doses modulate neurotransmitter levels without significant adverse effects. The stability of the compound under laboratory conditions also plays a role in its long-term effects on cellular functions.
The physical properties of 3-(Pentan-3-yl)pyrrolidine include:
Key chemical properties include:
Relevant analyses often involve spectral techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity .
3-(Pentan-3-yl)pyrrolidine has several applications across various fields:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, serves as a fundamental scaffold in drug design due to its distinct three-dimensional (3D) spatial coverage and pseudorotation capability. This non-planar structure enables efficient exploration of pharmacophore space, significantly influencing ligand-target interactions and binding selectivity [2]. Pyrrolidine derivatives appear in >37 FDA-approved drugs, spanning therapeutic areas such as CNS disorders (e.g., aniracetam), antimicrobials (e.g., clindamycin), and antihypertensives (e.g., captopril) [4]. The scaffold’s high fraction of sp³-hybridized carbons enhances molecular complexity, improving aqueous solubility (LogS = 0.854) and reducing lipophilicity (LogP = 0.459) compared to aromatic analogs [2] [3]. This balance of physicochemical properties optimizes pharmacokinetic profiles, facilitating blood-brain barrier penetration and oral bioavailability [4].
Table 1: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
LogS | 0.854 | -0.175 | -2.642 |
PSA (Ų) | 16.464 | 13.964 | 0 |
H-Bond Donors | 1.0 | 1.0 | 0 |
Data sourced from computational analyses using QikProp software [2] [3]
3-(Pentan-3-yl)pyrrolidine (C₉H₁₉NO, MW 157.25 g/mol) exemplifies strategic pyrrolidine functionalization, featuring a chiral tertiary alcohol and a branched alkyl chain at the C3 position. This substitution pattern introduces two key stereogenic centers, enabling enantioselective interactions with biological targets . The pentan-3-yl group (amyl substituent) enhances lipophilicity (XLogP3 = 1.2), promoting membrane permeability, while the hydroxyl group serves as a hydrogen-bond donor/acceptor (HBD = 2, HBA = 2), facilitating target binding . Its canonical SMILES (CCC(CC)C1(CCNC1)O) reflects the steric bulk conferred by the pentyl/ethyl branches, influencing conformational flexibility and binding pocket accommodation . The compound’s 3D architecture allows diverse functionalization at N1, C2, C4, and C5 positions, making it a versatile synthon for lead optimization [6]. Recent applications include its use as a precursor for neuropharmacological agents targeting neurotransmitter systems [4].
Alkyl-substituted pyrrolidines have evolved from natural product isolates to synthetically optimized scaffolds. Early examples include nicotine (pyridine-pyrrolidine alkaloid) and hygrine (N-methylpyrrolidine with alkyl side chain), which demonstrated bioactivity at neuronal receptors [6]. The mid-20th century saw deliberate alkylation strategies to modulate pharmacokinetics; for instance, procyclidine incorporates a cyclohexyl group to enhance CNS penetration for Parkinson’s treatment [4]. The pentan-3-yl motif emerged as a lipophilic bioisostere for aromatic or linear alkyl chains, balancing metabolic stability and potency. Synthetic routes to such compounds advanced via:
Table 2: Evolution of Key Alkyl-Substituted Pyrrolidine Therapeutics
Era | Compound | Alkyl Substituent | Therapeutic Use |
---|---|---|---|
1950s | Procyclidine | Cyclohexyl | Anticholinergic |
1980s | Bepridil | Benzyl/alkyl | Calcium channel blocker |
2000s | Aniracetam | p-Anisoyl/propyl | Nootropic |
2020s | Daridorexant (FDA) | Chloroalkyl | Insomnia (Orexin antagonism) |
Derived from historical FDA approvals and natural product discoveries [4] [6]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1